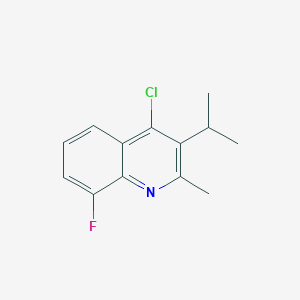

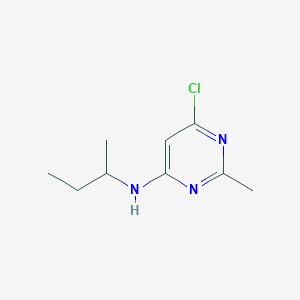

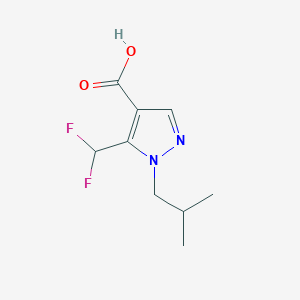

![molecular formula C10H8N2O3 B1467606 Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate CAS No. 1353502-58-5](/img/structure/B1467606.png)

Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate

Overview

Description

“Methyl 8-oxo-7,8-dihydro[2,7]naphthyridine-4-carboxylate” is a derivative of naphthyridine . Naphthyridines are a class of heterocyclic compounds that have significant importance in the field of medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been a topic of interest in recent years. Various strategies have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . Specific chemical reactions involving “this compound” are not mentioned in the search results.Mechanism of Action

The mechanism of action of naphthyridine derivatives can vary depending on their specific structure and biological target. Some 1,8-naphthyridine derivatives are known to bind with double-stranded DNA (ds-DNA) by intercalating between adjacent base pairs, thus changing the DNA conformation and inhibiting DNA duplication or transcription leading to suppression of cancer cell growth .

Future Directions

Naphthyridines have wide applicability in medicinal chemistry and materials science, and the development of methods for the synthesis of naphthyridines has been of considerable interest to the synthetic community . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of naphthyridines, as well as exploring their potential applications in various fields .

properties

IUPAC Name |

methyl 8-oxo-7H-2,7-naphthyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-4-7-6(8)2-3-12-9(7)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHCVPYBPVASHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C=CNC(=O)C2=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl[2-(5-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1467538.png)

![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1467540.png)

![2-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467542.png)

![3-chloro-5H,7H,8H-6lambda6-thiopyrano[4,3-c]pyridazine-6,6-dione](/img/structure/B1467543.png)

![4-(Benzo[d]thiazol-2-yloxy)cyclohexan-1-amine](/img/structure/B1467545.png)